![molecular formula C9H14BNO3 B2790614 (6-Butoxypyridin-2-yl)boronic acid CAS No. 2377607-55-9](/img/structure/B2790614.png)
(6-Butoxypyridin-2-yl)boronic acid
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Overview
Description
“(6-Butoxypyridin-2-yl)boronic acid” is an organoboron compound with the molecular formula C9H14BNO3 . It is part of a class of compounds that are increasingly utilized in diverse areas of research .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, which includes “(6-Butoxypyridin-2-yl)boronic acid”, has been achieved through various methods. One of the most common methods involves a Pd-catalysed cross-coupling reaction of pyridinyl halides . Other methods include iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis
The molecular structure of “(6-Butoxypyridin-2-yl)boronic acid” is represented by the InChI code: 1S/C9H14BNO3/c1-2-3-7-14-9-6-4-5-8 (11-9)10 (12)13/h4-6,12-13H,2-3,7H2,1H3 .Chemical Reactions Analysis
Boronic acids, including “(6-Butoxypyridin-2-yl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They also have the ability to form reversible covalent bonds with 1,2- and 1,3-diols .Physical And Chemical Properties Analysis
“(6-Butoxypyridin-2-yl)boronic acid” has a molecular weight of 195.03 . It is typically stored in a freezer to maintain its stability .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “(6-Butoxypyridin-2-yl)boronic acid” can be used as one such organoboron reagent in this process.
Sensing Applications
Boronic acids, including “(6-Butoxypyridin-2-yl)boronic acid”, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . “(6-Butoxypyridin-2-yl)boronic acid” can be used for this purpose.
Protein Manipulation and Modification
Boronic acids can interact with proteins, allowing for their manipulation and modification . “(6-Butoxypyridin-2-yl)boronic acid” can be used in this context.
Separation Technologies
Boronic acids can be used for the separation of glycated molecules . “(6-Butoxypyridin-2-yl)boronic acid” can be used in these separation technologies.
Development of Therapeutics
Boronic acids are also used in the development of therapeutics . “(6-Butoxypyridin-2-yl)boronic acid” can be used in the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary target of (6-Butoxypyridin-2-yl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is relatively stable . More research would be needed to fully outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the action of (6-Butoxypyridin-2-yl)boronic acid is the formation of a new carbon–carbon bond . This is a crucial step in many synthetic processes, particularly in the creation of complex organic molecules .
Action Environment
The action of (6-Butoxypyridin-2-yl)boronic acid is influenced by environmental factors such as the presence of a transition metal catalyst and the specific conditions of the SM coupling reaction . The compound is known to be relatively stable and environmentally benign , making it suitable for use in a variety of conditions.
Safety and Hazards
Future Directions
Boronic acids, including “(6-Butoxypyridin-2-yl)boronic acid”, are increasingly being used in diverse areas of research. They have found applications in sensing, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The future of boronic acids lies in further exploring these applications and developing new ones.
properties
IUPAC Name |
(6-butoxypyridin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-2-3-7-14-9-6-4-5-8(11-9)10(12)13/h4-6,12-13H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVISGPNIEKICNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)OCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Butoxypyridin-2-yl)boronic acid |
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